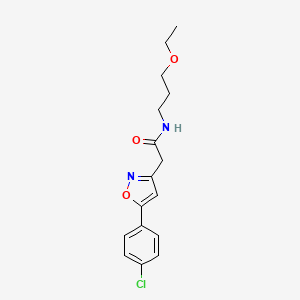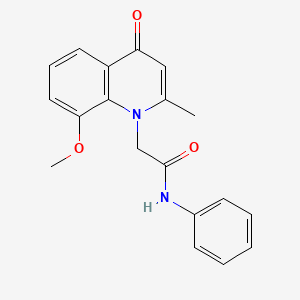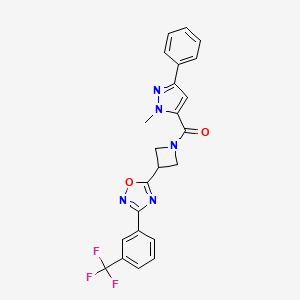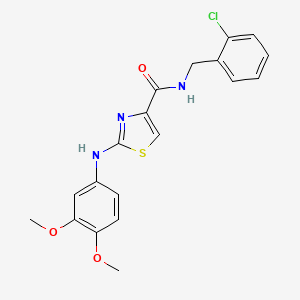
1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O4S and its molecular weight is 352.38. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Targeted Synthesis and Biological Activity
Azomethine derivatives, like 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide, are significant due to their varied pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. Studies focused on optimizing the synthesis conditions and developing high-performance liquid chromatography (HPLC) analysis methods for these compounds. The research underscores the importance of understanding the structure-activity relationship for medicinal chemistry and pharmaceutical science. The azomethine derivatives, including compounds related to 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide, show potential as leading compounds for further pharmaceutical development (Chiriapkin, Kodonidi, & Larsky, 2021).
Synthesis and Characterization for Antimicrobial Properties
Compounds structurally related to 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide have been synthesized and characterized for their antimicrobial properties. The focus has been on creating compounds with significant antimicrobial effects against various pathogens, indicating the potential of these compounds in developing new antimicrobial agents. The synthesis processes involve complex reactions, and the resulting compounds are analyzed for purity and structure, ensuring their suitability for further biological evaluations (Talupur, Satheesh, & Chandrasekhar, 2021).
Synthesis and Antipathogenic Activity
Related compounds have been synthesized and tested for their antipathogenic activity, particularly against bacteria capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents like iodine, bromide, or fluorine significantly influences the antipathogenic activity of these compounds. This line of research highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties, a critical aspect in combating drug-resistant infections (Limban, Marutescu, & Chifiriuc, 2011).
Impact on Ion Transport and Protein Synthesis
Research has been conducted on the impact of azetidine derivatives, related to 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide, on ion transport and protein synthesis in plants. One study used Azetidine 2-carboxylic acid (AZ) as an analog of proline to investigate the relationship between protein synthesis and ion transport, discovering that AZ significantly inhibits the release of ions to the xylem of plants. This research provides insights into the biological processes in plants and highlights the potential impact of such compounds on agricultural sciences (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-11-3-1-2-4-13(11)23-9-14(20)19-7-10(8-19)15(21)18-12-5-6-24-16(12)22/h1-4,10,12H,5-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSCOOPMTFQSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B2826995.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)
![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)
![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)


![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)


